Product packaging for 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine(Cat. No.:)

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11899953
M. Wt: 199.01 g/mol
InChI Key: DTBKKESEAXYGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-1H-pyrazolo[4,3-d]pyrimidine is a brominated heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. The pyrazolopyrimidine core is a well-established bioisostere of purine, allowing it to mimic adenine and interact with a variety of enzyme active sites, particularly kinases . This makes it an invaluable building block for constructing novel molecules for pharmaceutical research and drug discovery. The bromine atom at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl, heteroaryl, and other substituents to explore structure-activity relationships . Researchers utilize this compound and its derivatives primarily in the development of potential therapeutic agents. Significant research has focused on its application in designing: Anticancer Agents: Derivatives have shown potent activity as inhibitors of various cancer-relevant targets, including Cyclin-Dependent Kinase 2 (CDK2) , Heat Shock Protein 90 (Hsp90) , and TNF receptor-associated protein 1 (TRAP1) . These inhibitors can induce cell cycle arrest and apoptosis in cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Anti-inflammatory Agents: Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated efficacy in inhibiting the overproduction of inflammatory cytokines, such as NO, IL-6, and TNF-α, and have shown in vivo activity in models of acute lung injury (ALI) . HIF-PHD Inhibitors for Renal Anemia: This scaffold is also being explored for the treatment of renal anemia, as it can serve as the core structure for potent inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), which promote erythropoietin (EPO) production . Please note that this product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Handle with care, referring to the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B11899953 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H3BrN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)

InChI Key

DTBKKESEAXYGMM-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=C(NN=C21)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 3 Bromo 1h Pyrazolo 4,3 D Pyrimidine

Approaches to the Synthesis of the 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine Core

The construction of the this compound core is a multi-step process that relies on established principles of heterocyclic chemistry, followed by specific strategies for the introduction of the bromine atom.

Established Synthetic Pathways for Pyrazolo[4,3-d]pyrimidine Derivatives

The synthesis of the pyrazolo[4,3-d]pyrimidine scaffold generally commences with appropriately substituted pyrazole (B372694) precursors. A common strategy involves the cyclization of a 4-amino-5-carboxamidopyrazole or a related derivative. For instance, the reaction of a 5-aminopyrazole-4-carbonitrile with a suitable one-carbon synthon, such as formamide (B127407) or triethyl orthoformate, can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. semanticscholar.org The specific substituents on the starting pyrazole will ultimately dictate the substitution pattern on the final pyrazolo[4,3-d]pyrimidine product.

Another established route involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. This approach allows for the construction of the pyrimidine ring with various substituents at positions 5 and 7. nih.gov The regioselectivity of this condensation can often be controlled by the nature of the reactants and the reaction conditions.

The following table summarizes some general synthetic approaches to the pyrazolo[4,3-d]pyrimidine core:

Starting MaterialsReagents and ConditionsResulting Core Structure
5-Aminopyrazole-4-carbonitrileFormamide, RefluxPyrazolo[4,3-d]pyrimidine
3-Aminopyrazole1,3-Diketone, Acid or Base catalystSubstituted Pyrazolo[4,3-d]pyrimidine
4-Amino-5-carboxamidopyrazoleDehydrating agentPyrazolo[4,3-d]pyrimidin-5-one

Specific Bromination Strategies and Regioselectivity

Once the 1H-pyrazolo[4,3-d]pyrimidine core is assembled, the next critical step is the introduction of the bromine atom at the C3 position. Direct bromination of the unsubstituted pyrazolo[4,3-d]pyrimidine ring can be challenging due to the presence of multiple reactive sites. The pyrazole ring is generally more susceptible to electrophilic attack than the pyrimidine ring.

A common strategy for achieving regioselective bromination is to use a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination is highly dependent on the existing substituents on the heterocyclic core and the reaction conditions. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, direct C3 halogenation has been achieved using potassium halide salts and a hypervalent iodine(III) reagent, suggesting a potential route for the synthesis of the target compound.

While a specific, detailed protocol for the direct bromination of 1H-pyrazolo[4,3-d]pyrimidine to yield the 3-bromo derivative is not extensively documented in readily available literature, the synthesis of a related compound, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, indicates that bromination of the pyrazole portion of the pyrazolopyrimidine system is feasible. bldpharm.com The synthesis of this analog likely involves the bromination of a pre-existing 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Innovations in Green Synthetic Chemistry for Pyrazolopyrimidines

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in organic chemistry. researchgate.netnih.gov For the synthesis of pyrazolopyrimidine derivatives, several "green" approaches have been explored. researchgate.netrsc.orgbme.hu These methods often involve the use of less hazardous solvents, such as water or ethanol, and energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis.

For instance, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, represent a highly efficient and atom-economical approach to pyrazolopyrimidine synthesis. These reactions often proceed under milder conditions and with reduced waste generation compared to traditional multi-step syntheses. The use of solid-supported catalysts or reagents can also facilitate easier product purification and catalyst recycling, further enhancing the green credentials of the synthetic route.

Reactivity of the Bromine Substituent and Heterocyclic Ring

The chemical behavior of this compound is characterized by the reactivity of both the carbon-bromine bond and the heterocyclic core itself.

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C3 position of the pyrazolo[4,3-d]pyrimidine ring is susceptible to nucleophilic substitution, making it a valuable handle for further functionalization. This reactivity is analogous to that of other bromo-substituted heteroaromatic compounds.

A particularly important class of reactions is palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which involves the reaction of the bromo-derivative with a boronic acid or ester in the presence of a palladium catalyst and a base, allows for the formation of a new carbon-carbon bond. This reaction is widely used to introduce aryl or heteroaryl substituents at the C3 position. While specific examples for this compound are not abundant in the literature, the successful application of Suzuki-Miyaura coupling to the isomeric 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one strongly suggests that the target compound would undergo similar transformations. nih.gov

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling (for C-C double bond formation), are also likely to be viable reaction pathways for the derivatization of this compound.

The following table provides a hypothetical overview of potential nucleophilic substitution reactions at the C3 position:

Reaction TypeNucleophile/ReagentCatalyst/ConditionsProduct Type
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(PPh₃)₄, Base3-Aryl-1H-pyrazolo[4,3-d]pyrimidine
Buchwald-Hartwig AminationR₂NHPd catalyst, Ligand, Base3-Amino-1H-pyrazolo[4,3-d]pyrimidine
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) salt, Base3-Alkynyl-1H-pyrazolo[4,3-d]pyrimidine
Heck CouplingAlkenePd catalyst, Base3-Alkenyl-1H-pyrazolo[4,3-d]pyrimidine

Electrophilic and Nucleophilic Reactivity of the Pyrazolopyrimidine Core

The pyrazolo[4,3-d]pyrimidine ring system possesses a unique electronic distribution that influences its reactivity towards both electrophiles and nucleophiles. The pyrazole moiety is generally considered electron-rich and is therefore more susceptible to electrophilic attack. In contrast, the pyrimidine ring is electron-deficient and is more prone to nucleophilic attack.

Electrophilic Reactivity: Electrophilic substitution reactions, such as nitration or sulfonation, are expected to occur preferentially on the pyrazole ring. However, the presence of the electron-withdrawing pyrimidine ring deactivates the pyrazole ring to some extent compared to a simple pyrazole. The precise position of electrophilic attack would be influenced by the existing substituents on the ring system.

Nucleophilic Reactivity: The pyrimidine ring of the pyrazolo[4,3-d]pyrimidine core is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (C5 and C7). The presence of a good leaving group at these positions would facilitate nucleophilic aromatic substitution (SNAr) reactions. For example, a chloro or bromo substituent at C5 or C7 could be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electron density distribution and the most likely sites for electrophilic and nucleophilic attack on the pyrazolo[4,3-d]pyrimidine core. rsc.orgmdpi.com Such studies can help in predicting the regioselectivity of various chemical reactions and in designing synthetic strategies for the targeted functionalization of this important heterocyclic scaffold.

Condensation and Cyclization Reactions for Functionalization

The functionalization of the this compound core is primarily achieved through reactions that build upon a pre-formed, substituted pyrazole ring. These methods involve intramolecular or intermolecular condensation and cyclization pathways to construct the fused pyrimidine ring.

A key strategy begins with the appropriate functionalization of a pyrazole precursor. For instance, the synthesis of N-substituted pyrazolo[4,3-d]pyrimidines often involves the initial alkylation of a pyrazole. The alkylation of a pyrazole like intermediate 28 with methyl iodide can lead to two distinct regioisomers, 29a and 29b , which must be separated before proceeding. nih.gov The desired isomer is then carried forward through a series of transformations. For example, a Boc-protected aminopyrazole can be methylated and subsequently deprotected to yield a crucial aniline (B41778) intermediate (21 ). nih.gov This intermediate can then undergo cyclization with appropriate reagents, such as paraformaldehyde, to form the pyrimidine ring, yielding the final pyrazolo[4,3-d]pyrimidine structure. nih.gov

While direct examples for the 3-bromo derivative are specific, analogous cyclization strategies are widely reported for related isomers and serve to illustrate the chemical reactivity of the pyrazolopyrimidine system. A common transformation is the construction of an additional fused ring. For example, 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can be treated with reagents like triethyl orthoformate to undergo cyclization, forming a pyrazolo[4,3-e] core.ac.uktriazolo[4,3-c]pyrimidine core. nih.govrsc.org This demonstrates the utility of pyrazolopyrimidine derivatives as precursors for more complex heterocyclic systems.

Furthermore, multi-component reactions involving aminopyrazoles are powerful methods for constructing fused pyrimidine rings. A one-pot cyclocondensation reaction between aminopyrazoles, 1,3-biselectrophilic reagents (like enaminones or chalcones), and a halogen source can yield 3-halo-pyrazolo[1,5-a]pyrimidines. nih.govacs.org This process involves an initial Michael addition of the aminopyrazole to the electrophile, followed by intramolecular cyclization and subsequent oxidative halogenation to afford the final product. acs.org Such methodologies highlight the versatility of pyrazole precursors in building diverse halogenated pyrazolopyrimidine isomers.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous structural determination of pyrazolo[4,3-d]pyrimidine derivatives is critical, especially given the potential for isomerism during synthesis. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

NMR spectroscopy is paramount for distinguishing between regioisomers that can form during the initial steps of synthesis, such as the N-alkylation of the pyrazole ring. nih.gov For example, one-dimensional ¹H NMR and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) are effectively used to differentiate between N1- and N2-alkylated pyrazole intermediates. nih.gov The spatial proximity between the N-methyl protons and specific protons on substituent groups, revealed by NOESY cross-peaks, provides definitive proof of the substitution pattern, which is essential for confirming the final structure of the target pyrazolo[4,3-d]pyrimidine. nih.gov

The ¹H and ¹³C NMR spectra provide characteristic signals for the fused heterocyclic system. While the exact spectral data for this compound is not detailed in the provided literature, data from analogous structures can be used to predict expected chemical shifts. The presence of the electron-withdrawing bromine atom at the C3 position is expected to deshield adjacent carbon and proton atoms.

Structure Activity Relationship Sar and Computational Studies of Pyrazolo 4,3 D Pyrimidine Derivatives

Elucidating Structure-Activity Relationship (SAR) through Analog Synthesis and Biological Evaluation

The systematic modification of the pyrazolo[4,3-d]pyrimidine core and the subsequent evaluation of the biological activity of the synthesized analogs are crucial for understanding the structure-activity relationship (SAR). This knowledge is instrumental in guiding the design of more potent and selective compounds.

Impact of Substituent Position and Nature on Biological Potency

Research has shown that the type and position of substituents on the pyrazolo[4,3-d]pyrimidine ring system significantly influence the biological potency of these derivatives.

For instance, in a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, it was observed that compounds with a 4-anilino group demonstrated superior inhibitory activity against cyclin-dependent kinase 2 (CDK2) and better antitumor effects compared to those with a 4-benzyl group. researchgate.net Furthermore, compounds that were unsubstituted at the N-1 position generally exhibited higher potency for CDK2 inhibition. researchgate.net The introduction of a 3-fluoroaniline (B1664137) group at the C-4 position resulted in compounds with CDK2 inhibitory activity comparable or even superior to reference compounds like olomoucine (B1683950) and roscovitine. researchgate.net

In another study focusing on antitumor activity, it was found that for 4-((4-(substituted amides)phenyl)amino)pyrazolo[4,3-d]pyrimidine analogues, the presence of chlorine atoms in the structure was critical for their anticancer effects. nih.gov Specifically, compound 5e from this series showed the most potent activity against human hepatoma carcinoma cells. nih.gov

The exploration of substituents at various positions has revealed that even seemingly minor changes can lead to significant differences in biological activity. For example, the introduction of aliphatic amines like ethyl or propyl at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold was not favorable for cytotoxic activity, whereas an aniline (B41778) moiety at the same position enhanced anticancer activity. nih.gov The nature of the linker between the pyrazolo[3,4-d]pyrimidine core and other parts of the molecule also plays a role, with different linkers such as imino, hydrazone, and thiosemicarbazide (B42300) groups leading to varied biological outcomes. nih.gov

The following table summarizes the impact of different substituents on the biological activity of pyrazolo[4,3-d]pyrimidine derivatives based on several studies:

Scaffold PositionSubstituentEffect on Biological ActivityReference
C4 Anilino groupBetter CDK2 inhibitory and antitumor activity compared to benzyl (B1604629) group. researchgate.net
C4 3-Fluoroaniline groupComparable or superior CDK2 inhibitory activity to olomoucine and roscovitine. researchgate.net
N1 UnsubstitutedHigher potency for CDK2 inhibitory activity. researchgate.net
General Chlorine atomsCrucial for antitumor activity in certain 4-aminopyrazolo[4,3-d]pyrimidine analogues. nih.gov
C4 Aliphatic amines (ethyl, propyl)Not beneficial for cytotoxic activity. nih.gov
C4 Aniline moietyEnhanced anticancer activity. nih.gov
C4 4-Br & 4-Cl phenyl analogsSignificant broad-spectrum cell inhibition. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazolo[4,3-d]pyrimidine derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for their inhibitory activities against various kinases.

In one study, 3D-QSAR models were developed for a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines as inhibitors of serine/threonine protein kinases like Plk-1, CDK2/A, and Aur-A. benthamdirect.com The models, derived using the stepwise forward-backward partial least square (SWFB_PLS) regression method, were statistically significant and predictive, with high correlation coefficients (r²) ranging from 0.875 to 0.966. benthamdirect.com These models highlighted that a hydrogen bond donor NH group connecting the phenyl ring with the quinazoline (B50416) and a terminal amide group were favorable for the inhibitory activity. benthamdirect.com

Another study focused on pyrazolopyrimidine-based compounds as selective inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). rsc.org The comparative molecular field analysis (CoMFA) models developed in this research showed robust and predictive capabilities, which were further validated by additional tests. rsc.org These QSAR models, in conjunction with molecular docking, helped to identify key residues and probable binding modes. rsc.org

Computational Chemistry and Molecular Modeling in Pyrazolo[4,3-d]pyrimidine Design

Computational chemistry and molecular modeling have become indispensable tools in the design and development of novel pyrazolo[4,3-d]pyrimidine derivatives. These techniques provide valuable insights into ligand-target interactions, electronic properties, and potential drug-like characteristics, thereby guiding the synthetic efforts towards more promising candidates.

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used to understand the binding modes of pyrazolo[4,3-d]pyrimidine derivatives and to rationalize their observed biological activities.

For example, molecular docking simulations of newly designed pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives confirmed their good fit into the active site of CDK2, primarily through essential hydrogen bonding with the amino acid Leu83. rsc.orgnih.gov Similarly, docking studies of pyrazolo[3,4-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have been performed to understand their interaction with both the wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. nih.govnih.gov These studies help in designing compounds that can overcome drug resistance caused by mutations.

In another instance, docking studies of pyrazolo[3,4-d]pyrimidine derivatives with DNA topoisomerase suggested that the antiproliferative activity of these compounds might be attributed to the number and type of intermolecular hydrogen bonds formed. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. In the context of pyrazolo[4,3-d]pyrimidines, DFT calculations have been employed to study various aspects of these molecules.

DFT studies have been used to analyze the geometrical and structural parameters of pyrazolo[3,4-d]pyrimidine derivatives, including total energies, relative energies, bond lengths, angles, and dipole moments. researchgate.net These calculations also provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule. researchgate.net

Furthermore, DFT calculations have been utilized to investigate the mechanistic pathways of reactions leading to the formation of pyrazolo[3,4-d]pyrimidines. For instance, a study on the formation of pyrazolo[3,4-d]pyrimidine-4-amine from pyrazoloformimidate proposed two possible mechanistic routes, and DFT calculations helped in determining the more likely pathway. benthamdirect.com

In Silico ADMET and Drug-Likeness Predictions for Pyrazolopyrimidines

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in the early stages of drug discovery. These computational models help in assessing the pharmacokinetic and toxicological properties of compounds, thereby reducing the chances of late-stage failures.

For pyrazolo[3,4-d]pyrimidine derivatives, in silico ADMET studies have been conducted to evaluate properties such as blood-brain barrier (BBB) penetration, aqueous solubility, cytochrome P450 (CYP) inhibition, and hepatotoxicity. nih.gov In one study, it was predicted that the synthesized compounds would not be able to cross the BBB. nih.gov Another study on different pyrazolo[3,4-d]pyrimidine derivatives showed considerable oral absorption values and high cellular permeability, particularly for intestinal cells. rsc.org

These predictions, often visualized using tools like the Boiled-Egg chart, help in identifying compounds with favorable drug-like properties and guide the optimization of the lead compounds. rsc.orgnih.gov

The following table provides a summary of the computational techniques and their applications in the study of pyrazolo[4,3-d]pyrimidine derivatives:

Computational TechniqueApplicationKey FindingsReference
3D-QSAR Predicting inhibitory activity of pyrazolo[4,3-h]quinazolines against serine/threonine kinases.Identified favorable structural features for inhibitory activity, such as a hydrogen bond donor NH group and a terminal amide group. benthamdirect.com
Molecular Docking Analyzing the binding mode of pyrazolo[3,4-d]pyrimidine derivatives in the CDK2 active site.Confirmed good fit and essential hydrogen bonding with Leu83. rsc.orgnih.gov
Molecular Docking Investigating the interaction of pyrazolo[3,4-d]pyrimidine derivatives with EGFRWT and EGFRT790M.Provided insights for designing compounds to overcome drug resistance. nih.govnih.gov
Density Functional Theory (DFT) Studying the electronic structure and reaction mechanisms of pyrazolo[3,4-d]pyrimidines.Elucidated geometrical parameters, HOMO-LUMO energies, and more probable reaction pathways. researchgate.netbenthamdirect.com
In Silico ADMET Predicting pharmacokinetic and toxicological properties of pyrazolo[3,4-d]pyrimidine derivatives.Assessed properties like BBB penetration, oral absorption, and potential for hepatotoxicity. nih.govrsc.org

QM-based Scoring Protocols for Inhibitor Design

The design of potent and selective inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold increasingly benefits from advanced computational methods. Among these, Quantum Mechanics (QM)-based scoring protocols represent a powerful tool for accurately predicting binding affinities and elucidating the intricate molecular interactions that govern inhibitor potency. These methods offer a higher level of theory compared to classical molecular mechanics force fields, enabling a more precise description of electronic effects, polarization, and charge transfer phenomena that are critical in protein-ligand binding.

While specific applications of QM-based scoring protocols directly to 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine are not extensively documented in publicly available research, the methodology has been successfully developed and validated on closely related isomeric scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These studies provide a clear blueprint for how such protocols can be applied to drive the rational design of novel inhibitors.

A significant advancement in this area is the development of a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) scoring function for predicting the binding affinities of pyrazolopyrimidine-based inhibitors targeting cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net In one such study, researchers designed inhibitors featuring a pyrazolo[1,5-a]pyrimidine (B1248293) core, including derivatives with a bromine substitution at the C3 position, using QM-based scoring. muni.cz

The protocol involves a sophisticated multi-layer approach to calculate the binding score, which is then correlated with experimentally determined binding free energies. nih.govresearchgate.net The process for obtaining the final binding score can be summarized as follows:

Model Preparation : The inhibitor-protein complex structures are prepared. This can be achieved either by building upon an existing high-resolution crystal structure or through molecular docking procedures. nih.govresearchgate.net

QM/MM Optimization : A geometry optimization of the binding site is performed using a hybrid QM/MM method. This treats the most critical parts of the system—the ligand and key interacting residues—with a high-level QM method, while the broader protein environment is handled by a more computationally efficient MM force field. A notable implementation used a three-layer QM/MM setup:

High-Level QM Layer : Density Functional Theory with dispersion corrections (DFT-D) for the inhibitor.

Low-Level QM Layer : A semi-empirical QM method (e.g., PM6-D3H4X) for the protein side chains in the binding pocket.

MM Layer : A standard force field (e.g., AMBER) for the rest of the protein, with a generalized Born implicit solvent model. nih.govresearchgate.net

Binding Score Calculation : The binding score is computed from the optimized structures. This score incorporates the QM interaction energy between the ligand and the protein, corrected for the desolvation penalty. The correlation between the calculated scores and the experimental binding free energies (ΔG) is then assessed.

This QM-based scoring protocol demonstrated a strong ability to reproduce experimental binding affinities for a series of 31 pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors. nih.govresearchgate.net The study achieved a good correlation (r² = 0.64) when inhibitor conformations were generated by building upon an existing crystal structure, validating the predictive power of the approach. nih.govresearchgate.net In contrast, standard docking approaches failed to yield a significant correlation, highlighting the superiority of the QM/MM-based rescoring method for this system. nih.govresearchgate.net

A key advantage of this method is the ability to decompose the total interaction energy into contributions from individual ligand fragments. nih.govresearchgate.net This allows for a detailed rationalization of structure-activity relationships (SAR), providing insights into which parts of the inhibitor contribute most significantly to binding affinity and guiding future molecular modifications.

Other computational studies on related pyrazolopyrimidine scaffolds have also utilized QM methods. For instance, Density Functional Theory (DFT) has been employed to study the stability of different tautomers of 4-aminopyrazolo[3,4-d]pyrimidine and to investigate the mechanistic pathways of their synthesis. jchemrev.comresearchgate.netresearchgate.net Furthermore, QM/MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) methods have been used in rescoring docked poses to better discriminate between active and inactive kinase inhibitors in virtual screening campaigns. acs.orgfrontiersin.org

Preclinical Pharmacological Profiling and Mechanistic Investigations of Pyrazolo 4,3 D Pyrimidine Derivatives

Targeted Enzyme and Receptor Modulation

Cyclin-Dependent Kinase (CDK) Inhibition (CDK1, CDK2/cyclin A, CDK2/cyclin A2)

There is no available research data detailing the inhibitory activity of derivatives from the 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine scaffold against CDK1, CDK2/cyclin A, or CDK2/cyclin A2.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TKI) Inhibition (EGFRWT, EGFRT790M)

No published studies were found that evaluate the inhibitory potential of this compound derivatives against either wild-type (WT) or the T790M mutant variant of the Epidermal Growth Factor Receptor (EGFR).

Src Family Kinase Inhibition (c-Src, Abl)

Information regarding the modulation of Src family kinases, including c-Src and Abl, by compounds derived from this compound is not present in the reviewed scientific literature.

FLT3 and VEGFR2 Kinase Inhibition

There is no available data on the inhibition of FMS-like tyrosine kinase 3 (FLT3) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by derivatives of this compound.

Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) Inhibition

Research on the inhibitory effects of this compound derivatives on Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes has not been reported in the available literature.

Adenosine (B11128) Receptor Antagonism (A1 receptor)

No studies were identified that investigate the antagonistic activity of this compound derivatives at the adenosine A1 receptor.

Other Kinase Targets (e.g., Protein Kinase D, Myt1, TRAP1, Bruton's Tyrosine Kinase)

Investigations into the inhibitory activity of pyrazolo[4,3-d]pyrimidine derivatives against specific kinase targets such as Protein Kinase D (PKD), Myt1, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), and Bruton's Tyrosine Kinase (BTK) are not extensively documented in publicly available scientific literature. The majority of research on pyrazolopyrimidine-based kinase inhibitors has focused on the isomeric pyrazolo[3,4-d]pyrimidine scaffold. As such, to maintain strict scientific accuracy, no data on the inhibition of these specific kinases by pyrazolo[4,3-d]pyrimidine derivatives can be presented at this time.

Cellular and Molecular Mechanism of Action Studies

Cell Cycle Arrest and Apoptosis Induction in Cancer Models

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.govnih.gov Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death, in cancer cells.

One study detailed the development of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines as novel nanomolar inhibitors of CDKs with significant antiproliferative activity. nih.gov A representative compound from this series, compound 24 , was shown to bind to the active site of the CDK2/cyclin A2 complex, confirming its competitive mode of inhibition. nih.gov In biochemical and cellular assays using lymphoma cell lines, treatment with these derivatives led to the dephosphorylation of key CDK substrates, including the retinoblastoma protein (Rb) and RNA polymerase II. nih.govnih.gov This dephosphorylation is a hallmark of CDK inhibition and subsequently triggers apoptotic cell death. nih.govnih.gov Furthermore, compound 24 was also found to induce the proteasome-dependent degradation of cyclin K, suggesting a dual mechanism of action that contributes to its anticancer effects. nih.gov

Microtubule Targeting and Tubulin Polymerization Inhibition

A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines have been designed and evaluated as microtubule targeting agents (MTAs). nih.govresearchgate.net These compounds were found to inhibit tubulin polymerization and the binding of colchicine (B1669291) to tubulin, indicating a direct interaction with this key cytoskeletal protein. nih.govresearchgate.net

The inhibitory effects of several of these pyrazolo[4,3-d]pyrimidine derivatives on tubulin polymerization were quantified. Compounds 9 , 11 , 12 , and 13 were particularly potent, strongly inhibiting tubulin polymerization with IC50 values of 0.45, 0.42, 0.49, and 0.42 µM, respectively. nih.govresearchgate.net These values are comparable to that of the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov With the exception of compound 10 , all tested compounds in the series were effective inhibitors of [3H]colchicine binding to tubulin. nih.govresearchgate.net In cellular assays, these compounds demonstrated potent antiproliferative activity against various cancer cell lines, with GI50 values in the nanomolar range for the most active compounds. researchgate.net Notably, these pyrazolo[4,3-d]pyrimidine derivatives were able to circumvent drug resistance mediated by both βIII-tubulin overexpression and P-glycoprotein (Pgp). researchgate.net

CompoundTubulin Polymerization IC50 (µM)[3H]Colchicine Binding Inhibition (% at 5 µM)
90.45Similar to CA-4
110.42Similar to CA-4
120.49Similar to CA-4
130.42Similar to CA-4
CA-4 (Reference)0.54-

DNA Topoisomerase Inhibition

There is currently no available scientific literature detailing the investigation of pyrazolo[4,3-d]pyrimidine derivatives as inhibitors of DNA topoisomerases. Research in this area has focused on other heterocyclic systems, such as pyrazolo[4,3-f]quinolines.

Modulation of Inflammatory Cytokine Production (NO, IL-6, TNF-α)

Certain pyrazolo[4,3-d]pyrimidine derivatives have been shown to possess anti-inflammatory properties through the modulation of key inflammatory mediators. A study investigating a series of these compounds for their potential to treat acute lung injury found that they could inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov

Compound 4e from this series was identified as a particularly potent inhibitor, reducing the production of NO, IL-6, and TNF-α with IC50 values of 2.64 µM, 4.38 µM, and 5.63 µM, respectively. nih.gov Further mechanistic studies revealed that the anti-inflammatory effects of compound 4e are mediated through the suppression of the Toll-like receptor 4 (TLR4)/p38 signaling pathway. nih.gov Another study identified 3,4,5-trimethoxystyryl-1H-pyrazolo[4,3-d]pyrimidine as the most active scaffold for inhibiting LPS-induced NO production. figshare.com

CompoundNO Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
4e2.644.385.63

Antibacterial and Antifungal Activity Mechanisms

While the broader class of pyrazolopyrimidines has been explored for antimicrobial properties, specific mechanistic studies on the antibacterial and antifungal activities of pyrazolo[4,3-d]pyrimidine derivatives are scarce in the available literature. The majority of published research focuses on the isomeric pyrazolo[3,4-d]pyrimidine scaffold, which has shown potential as antibacterial and antifungal agents. However, due to the strict focus of this article on the pyrazolo[4,3-d]pyrimidine core, no detailed mechanisms of antimicrobial action can be reported at this time.

Antiviral Activity and Host Response Modulation

The pyrazolo[4,3-d]pyrimidine scaffold has been identified as a promising core structure for the development of antiviral agents, particularly against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV). nih.gov Research has demonstrated that 1H-pyrazolo[3,4-d]pyrimidine can serve as a viable alternative to the 7H-pyrrolo[2,3-d]pyrimidine core in designing flavivirus inhibitors. nih.gov This substitution has, in some instances, led to reduced cytotoxicity, a favorable characteristic for antiviral drug development. nih.gov

Specifically, certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs, including those with a 1H-pyrazolo[3,4-d]pyrimidine core, have shown potential as antiviral agents against both ZIKV and DENV. nih.gov One such analog demonstrated excellent antiviral activity with an EC90 value of 12.4 µM and a CC50 value of 49.3 µM in a titer reduction assay, indicating a good therapeutic window. nih.gov While the precise molecular target of these compounds is yet to be fully elucidated, they represent a novel chemotype for the design of small molecules targeting flaviviruses. nih.gov

In addition to direct antiviral activity, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to modulate the host's inflammatory response. For instance, the novel compound KKC080096 upregulates the anti-inflammatory enzyme heme oxygenase-1 (HO-1) in microglial cells. nih.gov This upregulation is associated with the suppression of pro-inflammatory mediators like nitric oxide and interleukin-1β. nih.gov This dual action of potential antiviral efficacy and host response modulation highlights the therapeutic potential of this class of compounds.

In Vitro Efficacy and Selectivity Assessments

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. This broad-spectrum activity suggests their potential as versatile anticancer agents.

One study reported that a hit compound with a pyrazolo[3,4-d]pyrimidine core exhibited high inhibitory activity against a panel of four different tumor cell lines. nih.gov For example, it showed an IC50 of 2.24 µM against the A549 lung cancer cell line. nih.gov Further investigations into this class of compounds revealed that their antiproliferative effects are often dose-dependent. nih.gov

A notable derivative, PP-31d, was found to considerably inhibit the growth of several cancer cell lines, including NCI-H460 (non-small-cell lung cancer), OVCAR-4 (ovarian cancer), 786-0 (renal cancer), and A549 (non-small-cell lung cancer). nih.gov Kinetic studies on NCI-H460 cells revealed a potent dose-dependent effect with an IC50 of 2 µM. nih.gov The mechanism of this inhibition is attributed to the generation of reactive oxygen species and subsequent induction of apoptosis. nih.gov

Other pyrazolo[3,4-d]pyrimidine derivatives have also shown potent cytotoxic effects. For instance, a series of these compounds displayed superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cell lines, with IC50 ranges of 45–97 nM and 6–99 nM, respectively. rsc.orgresearchgate.netnih.gov They also exhibited moderate activity against HepG-2 (hepatocellular carcinoma) cells with an IC50 range of 48–90 nM. rsc.orgresearchgate.netnih.gov

Furthermore, some derivatives have shown selective and potent inhibition against specific cancer cell lines. For example, compounds 12a–d displayed significant antitumor activity against MDA-MB-468 and T-47D breast cancer cell lines. rsc.org Compound 12b was particularly effective against these lines, with IC50 values of 3.343 ± 0.13 and 4.792 ± 0.21 μM, respectively. rsc.org Another study highlighted two compounds (15 & 16) with excellent broad-spectrum cytotoxic activity against a full 60-cell panel, with GI50 values ranging from 0.018 to 9.98 μM. rsc.org These compounds were particularly effective against leukemia, renal, melanoma, and breast cancer cell lines. rsc.org

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis and interfere with cell cycle progression. nih.govnih.gov

Table 1: Antiproliferative Activity of Pyrazolo[4,3-d]pyrimidine Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50/GI50 ValueReference
Pyrazolo[3,4-d]pyrimidine hit compoundA549 (Lung)2.24 µM nih.gov
PP-31dNCI-H460 (Lung)2 µM nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesMCF-7 (Breast)45–97 nM rsc.orgresearchgate.netnih.gov
Pyrazolo[3,4-d]pyrimidine derivativesHCT-116 (Colorectal)6–99 nM rsc.orgresearchgate.netnih.gov
Pyrazolo[3,4-d]pyrimidine derivativesHepG-2 (Liver)48–90 nM rsc.orgresearchgate.netnih.gov
Compound 12bMDA-MB-468 (Breast)3.343 ± 0.13 μM rsc.org
Compound 12bT-47D (Breast)4.792 ± 0.21 μM rsc.org
Compounds 15 & 1660-cell panel0.018 to 9.98 μM rsc.org
Compound 12bA549 (Lung)8.21 µM nih.govsemanticscholar.org
Compound 12bHCT-116 (Colorectal)19.56 µM nih.govsemanticscholar.org

The anticancer and anti-inflammatory effects of pyrazolo[4,3-d]pyrimidine derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for disease progression. Enzyme inhibition assays have been instrumental in identifying the molecular targets of these compounds.

A significant number of pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases. For instance, several derivatives have been shown to inhibit Src kinase phosphorylation in cell-free assays. nih.govnih.gov One study identified a dual Src/Bcr-Abl inhibitor with Ki values of 0.423 and 0.419 µM, respectively. mdpi.com Another series of 4-amino-substituted pyrazolo[3,4-d]pyrimidines were found to inhibit c-Src and c-Abl activities, with some exhibiting nanomolar activity. nih.gov

Cyclin-dependent kinases (CDKs) are another important target. Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine scaffolds have been utilized to develop novel CDK2 inhibitors. rsc.orgresearchgate.netnih.gov Enzymatic assays revealed that some of these compounds have significant inhibitory activity against CDK2/cyclin A2, with IC50 values as low as 0.057 ± 0.003 μM. rsc.orgresearchgate.net

Furthermore, derivatives of this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.orgnih.govsemanticscholar.orgnih.gov Several compounds demonstrated significant inhibitory activities against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. nih.govnih.gov One promising compound, 12b, showed an IC50 value of 0.016 µM against EGFRWT and 0.236 µM against EGFRT790M. nih.gov Another study reported derivatives with IC50 values of 0.054, 0.135, and 0.034 μM against EGFR tyrosine kinase. rsc.org

In the context of anemia, pyrazolo[4,3-d]pyrimidine derivatives have been developed as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). nih.govnih.gov Inhibition of this enzyme promotes the production of erythropoietin. nih.gov

Table 2: Enzyme Inhibition by Pyrazolo[4,3-d]pyrimidine Derivatives

Derivative ClassTarget EnzymeInhibition Value (IC50/Ki)Reference
Pyrazolo[3,4-d]pyrimidineSrc/Bcr-AblKi = 0.423/0.419 µM mdpi.com
4-amino-substituted pyrazolo[3,4-d]pyrimidinesc-Src/c-AblNanomolar activity nih.gov
Pyrazolo[3,4-d]pyrimidine/pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidineCDK2/cyclin A2IC50 = 0.057 ± 0.003 μM rsc.orgresearchgate.net
1H-pyrazolo[3,4-d]pyrimidine (Compound 12b)EGFRWTIC50 = 0.016 µM nih.gov
1H-pyrazolo[3,4-d]pyrimidine (Compound 12b)EGFRT790MIC50 = 0.236 µM nih.gov
1H-pyrazolo[3,4-d]pyrimidine derivativesEGFR tyrosine kinaseIC50 = 0.034 - 0.135 μM rsc.org
Pyrazolo[4,3-d]pyrimidineHIF-PHD- nih.govnih.gov

Preclinical In Vivo Efficacy Studies

The in vitro antiproliferative and enzyme-inhibiting activities of pyrazolo[4,3-d]pyrimidine derivatives have translated into significant in vivo efficacy in various animal models of cancer.

In a human osteogenic sarcoma (SaOS-2) xenograft tumor model in nude mice, a pyrazolo[3,4-d]pyrimidine derivative that inhibits Src phosphorylation significantly reduced both the volume and weight of the tumor. nih.gov This compound was selected for in vivo studies due to its favorable metabolic stability. nih.gov

Another study focused on a pyrazolo[3,4-d]pyrimidine derivative, Si306, which acts as a competitive inhibitor of c-Src tyrosine kinase. mdpi.com When encapsulated in anti-GD2-immunoliposomes, Si306 showed a significant increase in survival in an orthotopic animal model of neuroblastoma. mdpi.com The targeted delivery system led to a significantly higher tumor uptake of the compound. mdpi.com

The antitumor activity of a series of pyrazolo[3,4-d]pyrimidine derivatives was also tested in a mouse xenograft model for their ability to interact with the T315I mutant of Bcr-Abl. researchgate.net Furthermore, TRAP1 inhibitors based on the pyrazolo[3,4-d]pyrimidine-6-amine scaffold have demonstrated in vivo anticancer activity in mouse xenograft models. researchgate.net

In a glioblastoma model, a derivative active against Src and/or Bcr-Abl TK inhibitors, compound 1c (SI306), showed activity in in vivo models. mdpi.com Similarly, derivative 1a (SI83) was active in a xenograft mouse model of osteosarcoma. mdpi.com

Beyond cancer, pyrazolo[4,3-d]pyrimidine derivatives have shown efficacy in preclinical models of other diseases, notably acute lung injury and anemia.

In a lipopolysaccharide (LPS)-induced model of acute lung injury (ALI) in mice, a pyrazolo[4,3-d]pyrimidine derivative, compound 4e, demonstrated in vivo anti-inflammatory activity. nih.govnih.gov This compound was found to inhibit the secretion of inflammatory cytokines by suppressing the TLR4/p38 signaling pathway. nih.govnih.gov These findings suggest that pyrazolo[4,3-d]pyrimidine derivatives could be promising therapeutic agents for ALI. nih.govnih.gov

For the treatment of anemia, pyrazolo[4,3-d]pyrimidine derivatives have been developed as orally bioavailable inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). nih.govnih.gov In an anemic rat model, repeated oral administration of a lead pyrazolo[4,3-d]pyrimidine derivative, compound 19, led to increased hemoglobin levels. nih.gov This demonstrates the potential of these compounds as therapeutic agents for renal anemia through the inhibition of HIF-PHD. nih.govnih.gov

Overcoming Drug Resistance Mechanisms

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents. Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been engineered to counteract these resistance mechanisms, demonstrating efficacy in resistant cancer models.

Circumvention of P-glycoprotein (P-gp) Mediated Resistance

P-glycoprotein (P-gp), a product of the MDR1 gene, is an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and effectiveness. A key strategy in developing new anticancer agents is to identify compounds that are not substrates for P-gp or can inhibit its function.

A series of N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent microtubule targeting agents that can circumvent P-gp-mediated drug resistance. nih.govnih.gov In preclinical evaluations, compounds from this series demonstrated significant potency against various tumor cell lines, including those with multidrug-resistant phenotypes. nih.govnih.govresearchgate.net For instance, certain derivatives were shown to inhibit the growth of cancer cell lines with high efficacy, suggesting they are poor substrates for P-gp and can thus evade this common resistance mechanism. nih.govnih.gov Further studies have highlighted the ability of specific pyrazolo[3,4-d]pyrimidine derivatives to inhibit P-glycoprotein, with some compounds showing a reduction in P-gp expression compared to controls. rsc.org

Mitigation of βIII-tubulin Mediated Resistance

Overexpression of the βIII-tubulin isotype is another critical mechanism of resistance, particularly to microtubule-targeting agents like taxanes. nih.gov This isotype can alter microtubule dynamics and reduce the binding affinity of these drugs.

Novel pyrazolo[4,3-d]pyrimidine derivatives have shown a remarkable ability to overcome resistance mediated by βIII-tubulin. nih.gov In studies using MCF-7 breast cancer cells engineered to overexpress βIII-tubulin, these compounds retained potent activity. nih.gov For example, compound 9, a member of this class, was found to be significantly more effective than paclitaxel (B517696) in reducing tumors in a mouse xenograft model of βIII-tubulin overexpressing MCF-7 cells. nih.govnih.gov The resistance ratio (Rr), which compares the efficacy in βIII-overexpressing cells to wild-type cells, was used to quantify this effect. While paclitaxel had a resistance ratio of 10.6, several pyrazolo[4,3-d]pyrimidine derivatives displayed Rr values of 1.6 or lower, with one compound (12) achieving an Rr of 0.5, indicating a complete circumvention of this resistance pathway. nih.gov

Table 1: Activity of Pyrazolo[4,3-d]pyrimidine Derivatives in Resistant Cancer Models

CompoundTargetResistance MechanismFinding
Compound 9MicrotubulesP-gp & βIII-tubulinCircumvents P-gp resistance and is more effective than paclitaxel in βIII-tubulin overexpressing models. nih.govnih.govresearchgate.net
Compound 12MicrotubulesβIII-tubulinShows a resistance ratio of 0.5, indicating it overcomes βIII-tubulin mediated resistance. nih.gov
Compounds 15 & 16EGFRP-glycoproteinDemonstrated the ability to inhibit P-glycoprotein expression in quantitative real-time PCR assays. rsc.org

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

Beyond overcoming resistance, the clinical potential of a drug candidate is heavily dependent on its pharmacokinetic and pharmacodynamic properties. Research on pyrazolo[4,3-d]pyrimidine derivatives has focused on optimizing these characteristics to ensure adequate drug exposure and therapeutic effect.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a drug determines its bioavailability, tissue distribution, and residence time in the body. While many potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors have been identified, their development has often been hampered by poor pharmaceutical properties, such as low aqueous solubility. nih.gov

In vitro ADME studies, including Parallel Artificial Membrane Permeability Assay (PAMPA) for permeation, aqueous solubility tests, and microsomal stability assays, have been crucial in identifying candidates with more favorable properties. nih.govunisi.it For example, a lead optimization study on a series of dual Src/Abl inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold led to the identification of analogues with improved solubility and metabolic stability. nih.gov Similarly, in silico ADMET studies have been employed to predict the pharmacokinetic properties of new derivatives, helping to guide the design of compounds with better drug-likeness. rsc.org

Strategies for Enhancing Bioavailability and Solubility (e.g., Prodrug Design)

To address the common issue of poor water solubility and, consequently, low bioavailability, a prodrug strategy has been successfully applied to the pyrazolo[3,4-d]pyrimidine class of compounds. unisi.itnih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical reactions.

This approach involves modifying the parent compound with a solubilizing group, such as an N-methylpiperazino group linked via an O-alkyl carbamate (B1207046) chain. nih.gov This modification has been shown to significantly improve the aqueous solubility of the compounds. nih.govnih.gov For instance, the development of highly water-soluble prodrugs of dual Src/Abl inhibitors demonstrated good plasma stability and suggested superior in vivo bioavailability compared to the parent drugs. nih.gov A pharmacokinetic study comparing a parent drug (compound 4) with its prodrug (4a) in mice showed a profitable pharmacokinetic profile for the prodrug, validating this strategy as a powerful method to enhance the therapeutic potential of this class of compounds. unisi.itnih.gov Another strategy has involved modifying the side chains of pyrazolo[4,3-d]pyrimidine derivatives to improve solubility, leading to the discovery of compounds with high bioavailability that were effective in animal models. nih.gov

Broader Applications and Future Research Directions

Role as a Versatile Scaffold in Drug Discovery and Development

The pyrazolo[4,3-d]pyrimidine core is a foundational structure for the development of novel therapeutics targeting a range of diseases. Its versatility stems from its ability to be chemically modified at multiple positions, enabling the fine-tuning of its pharmacological properties to achieve desired potency and selectivity. Research has demonstrated the scaffold's potential in several key therapeutic areas.

Notably, derivatives of this scaffold have been developed as potent inhibitors of tubulin polymerization. nih.govresearchgate.net These microtubule targeting agents are crucial in cancer therapy as they disrupt cell division, leading to apoptosis in rapidly proliferating cancer cells. In one study, a novel N1-methyl pyrazolo[4,3-d]pyrimidine derivative, compound 9, exhibited exceptional potency with GI₅₀ values in the low to sub-nanomolar range against a majority of tumor cell lines in the NCI-60 panel, including multidrug-resistant phenotypes. nih.gov

Furthermore, the scaffold has been successfully optimized to create inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD). rsc.org Inhibition of this enzyme leads to the stabilization of HIFα, which in turn promotes the production of erythropoietin. This mechanism is being explored for the treatment of anemia, particularly in patients with renal disease. rsc.org Researchers have also designed and synthesized pyrazolo[4,3-d]pyrimidine derivatives as anti-inflammatory agents for conditions like acute lung injury (ALI), demonstrating that these compounds can suppress the production of inflammatory cytokines such as IL-6 and TNF-α. nih.gov

The table below summarizes key research findings on the therapeutic applications of this scaffold.

Derivative Class Biological Target / Mechanism Therapeutic Indication Key Findings
N1-methyl pyrazolo[4,3-d]pyrimidinesTubulin Polymerization InhibitionCancerPotent, sub-nanomolar activity against various tumor cell lines; effective in multidrug-resistant models. nih.gov
Pyrazolo[4,3-d]pyrimidine derivativesHIF-PHD InhibitionAnemiaOrally bioavailable compounds demonstrated the ability to increase hemoglobin levels in rat models of anemia. rsc.org
Substituted pyrazolo[4,3-d]pyrimidinesInhibition of NO, IL-6, and TNF-α productionAcute Lung Injury (ALI)Compound 4e was identified as a potent inhibitor of inflammatory cytokines in vitro and showed in vivo efficacy in a mouse model of LPS-induced ALI. nih.gov
4-((phenyl)amino)pyrazolo[4,3-d]pyrimidinesAntitumor (mechanism under study)CancerCompound 5e showed the strongest activity against human hepatoma carcinoma cells. nih.gov

Potential as Synthetic Intermediates for Complex Molecular Architectures

The 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine core is a valuable building block for organic synthesis. The bromine atom at the C3 position is a key functional group that serves as a synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

This reactivity allows for the regioselective introduction of a wide range of substituents, which is fundamental to building complex molecules with tailored properties. Reactions such as the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups), Sonogashira coupling (for alkynyl groups), and Buchwald-Hartwig amination (for amino groups) can be readily performed at this position. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where chemists systematically alter parts of a molecule to optimize its biological activity.

For instance, the synthesis of novel pyrazolo[4,3-d]pyrimidine-based HIF-PHD inhibitors involved the construction of the core followed by modifications to the side chains to improve solubility and bioavailability. rsc.org Similarly, the development of anti-inflammatory agents involved synthesizing four series of derivatives with different substitutions to identify the most potent compounds. nih.gov The ability to start with a core intermediate like this compound and diversify it through established chemical reactions makes it a powerful tool for accelerating the discovery of new chemical entities.

Applications in Biological Tool Development (e.g., Cell Cycle Regulation Studies)

Beyond direct therapeutic applications, compounds derived from the pyrazolo[4,3-d]pyrimidine scaffold serve as valuable tools for basic biological research. By selectively inhibiting specific proteins, these molecules can be used as chemical probes to elucidate complex cellular pathways, such as those governing cell cycle regulation.

A prominent example is the use of pyrazolo[4,3-d]pyrimidine derivatives to study the role of microtubules in cell division. nih.govresearchgate.net Microtubules are dynamic polymers essential for forming the mitotic spindle, which segregates chromosomes during mitosis. Molecules that interfere with tubulin polymerization arrest cells in the G2/M phase of the cell cycle.

Research has shown that certain N1-methyl pyrazolo[4,3-d]pyrimidines are potent inhibitors of tubulin polymerization, with activities comparable to established agents like combretastatin (B1194345) A-4 (CA-4). nih.gov These compounds can be used in cell-based assays to study the consequences of mitotic arrest, the mechanisms of drug resistance related to tubulin isotypes (e.g., βIII-tubulin), and to identify new proteins involved in cell cycle checkpoints.

The table below highlights specific derivatives and their utility as biological tools for studying the cell cycle.

Compound Mechanism Effect on Cell Cycle Research Application
Compound 9 (N1-methyl pyrazolo[4,3-d]pyrimidine derivative)Inhibits tubulin polymerizationG2/M ArrestStudying circumvention of βIII-tubulin mediated resistance; probing microtubule dynamics. nih.govresearchgate.net
Compounds 11-13 (N1-methyl pyrazolo[4,3-d]pyrimidine derivatives)Inhibit tubulin polymerizationG2/M ArrestInvestigating structure-activity relationships for potent tubulin inhibition. researchgate.net

Interestingly, the isomeric pyrazolo[3,4-d]pyrimidine scaffold has been extensively used to develop inhibitors of Cyclin-Dependent Kinases (CDKs), another critical family of cell cycle regulators. nih.govresearchgate.net The differential targeting of tubulin by the [4,3-d] isomer and CDKs by the [3,4-d] isomer underscores how subtle changes in the core heterocycle can redirect biological activity, providing distinct sets of tools for studying different aspects of cell cycle control.

Exploration in Material Science for Novel Functional Materials

The application of this compound and its derivatives in the field of material science is a largely unexplored frontier. The vast majority of research on this scaffold has been concentrated within medicinal chemistry and drug discovery.

However, the fundamental structure of the molecule possesses features that suggest potential for material science applications. Nitrogen-rich heterocyclic compounds are of interest in several areas:

Organic Electronics: The planar, aromatic structure and the presence of multiple nitrogen atoms could impart favorable electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), either as components of the active layer or as host materials.

Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings can act as coordination sites for metal ions. Functionalized pyrazolo[4,3-d]pyrimidines could be designed as bespoke organic linkers to construct MOFs with tailored pore sizes, surface areas, and chemical functionalities for applications in gas storage, catalysis, or sensing.

Advanced Dyes: The scaffold's chromophoric properties could be enhanced through synthetic modification, leading to the development of novel dyes with specific absorption and emission characteristics for use in imaging or as functional colorants.

Currently, there is a lack of published research demonstrating these applications for the pyrazolo[4,3-d]pyrimidine core. This represents a significant opportunity for future investigation, bridging the gap between medicinal chemistry and materials science to create novel functional materials.

Emerging Therapeutic Areas and Unexplored Biological Targets

While cancer, inflammation, and anemia are established areas of investigation for the pyrazolo[4,3-d]pyrimidine scaffold, ongoing research continues to unveil new possibilities and highlight unexplored targets.

Emerging Therapeutic Areas:

The successful application of this scaffold in treating acute lung injury by modulating the immune response opens the door to its exploration in other inflammatory and autoimmune diseases. nih.gov The mechanism, involving the suppression of the TLR4/p38 signaling pathway, is relevant to a host of conditions, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. Similarly, the development of HIF-PHD inhibitors for anemia represents a novel non-cancer application that could be expanded. rsc.org

A particularly promising emerging area is the development of these compounds as next-generation microtubule targeting agents that can overcome known clinical resistance mechanisms. Derivatives have been shown to be effective against cancer cells that overexpress P-glycoprotein (a drug efflux pump) or resistant forms of tubulin (βIII-tubulin), which are major challenges in cancer chemotherapy. nih.govresearchgate.net

Unexplored Biological Targets:

The pyrazolopyrimidine family is well-known for its kinase inhibitory activity. ekb.egnih.gov While much of this work has focused on the pyrazolo[3,4-d]pyrimidine isomer, a systematic screening of this compound derivatives against a broad panel of kinases could uncover novel and selective inhibitors for oncology or immunology. Additionally, initial studies evaluated some derivatives for xanthine (B1682287) oxidase (XOD) inhibitory activity, a target for gout, with most having no significant effect. nih.gov However, this does not preclude the possibility that different substitution patterns on the scaffold could yield potent XOD inhibitors.

The versatility of the this compound scaffold ensures that its potential is far from exhausted. Future research will likely focus on these emerging areas and the exploration of new biological targets to fully harness its therapeutic promise.

Emerging Application / Target Scaffold / Derivative Mechanism of Action Potential Future Direction
Overcoming Drug Resistance in CancerN1-methyl pyrazolo[4,3-d]pyrimidinesCircumvents P-glycoprotein efflux and βIII-tubulin-mediated resistance. nih.govresearchgate.netPreclinical development as an agent for treating taxane-resistant tumors.
Broader Anti-Inflammatory UsePyrazolo[4,3-d]pyrimidine derivativesSuppression of TLR4/p38 signaling pathway. nih.govInvestigation for use in rheumatoid arthritis, IBD, and other autoimmune disorders.
Kinase InhibitionThis compoundLargely unexplored for this isomer.High-throughput screening against the human kinome to identify novel, selective inhibitors.
Xanthine Oxidase InhibitionPyrazolo[4,3-d]pyrimidine analoguesInitial derivatives showed no significant activity. nih.govDesign of new derivatives to specifically target the XOD active site for gout treatment.

Q & A

Q. Basic Research Focus

  • ¹H NMR : The brominated pyrazole proton appears as a singlet at δ ~8.2–8.5 ppm. Adjacent NH groups (e.g., in amine derivatives) show D₂O-exchangeable signals at δ 7.6–9.5 ppm .
  • ¹³C NMR : The C-Br resonance occurs at ~120–125 ppm, while pyrimidine carbons range from 145–160 ppm .
  • IR : Absence of C≡N stretches (~2200 cm⁻¹) confirms complete cyclization. NH stretches appear at 3100–3400 cm⁻¹ .

What strategies optimize low yields in the bromination of pyrazolo[4,3-d]pyrimidine precursors?

Advanced Research Focus
Low yields (~30%) in bromination are often due to competing side reactions or incomplete substitution. Solutions include:

  • Catalyst screening : Pd₂(dba)₃/XPhos improves regioselectivity in cross-coupling steps, boosting yields to >70% .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance bromine solubility and reactivity .
  • In situ monitoring : LC-MS tracking of intermediates ensures timely quenching .

How do substituents at the 1- and 4-positions influence the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Anti-inflammatory activity : N-Aryl substitutions (e.g., 4-chlorophenyl) enhance COX-2 inhibition (IC₅₀ ~0.8 µM) by stabilizing π-π interactions in the enzyme pocket .
  • Antitumor activity : Benzoyloxy groups at the 4-position (e.g., compound 10a) show potent activity against MCF-7 cells (IC₅₀ = 2.1 µM) via DNA intercalation .
  • Receptor antagonism : Para-substituted phenylcarbamoyl groups (e.g., compound 59) achieve subnanomolar A₃ adenosine receptor binding (Kᵢ = 0.16 nM) .

What computational tools are used to predict the binding affinity of this compound derivatives to biological targets?

Q. Advanced Research Focus

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with receptors (e.g., A₃ adenosine receptor). Steric clashes at the para-position of phenyl rings reduce affinity, as shown in compound 59’s SAR .
  • QSAR models : Hammett constants (σ) correlate electronic effects of substituents with IC₅₀ values (R² > 0.85) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

How can researchers resolve contradictions in reported spectroscopic data for pyrazolo[4,3-d]pyrimidine derivatives?

Advanced Research Focus
Discrepancies arise from solvent effects or tautomerism. Best practices include:

  • Standardized conditions : Use deuterated DMSO for NMR to minimize solvent shifts .
  • X-ray crystallography : Resolve ambiguous proton assignments (e.g., NH vs. aromatic protons) .
  • Comparative analysis : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula validation .

What are the challenges in functionalizing this compound via cross-coupling reactions?

Q. Advanced Research Focus

  • Chemoselectivity : Bromine at the 3-position competes with other halogens (e.g., Cl in 5,7-dichloro analogs) in Suzuki-Miyaura couplings. Use Pd(OAc)₂ with SPhos for selective C3-Br activation .
  • Steric hindrance : Bulky tert-butyl groups at N1 require microwave-assisted heating (120°C) to accelerate Buchwald-Hartwig aminations .
  • Side reactions : Protect NH groups with Boc to prevent dehalogenation during Negishi couplings .

How do tautomeric forms of this compound affect its reactivity and biological activity?

Advanced Research Focus
Tautomerism between 1H- and 3H-forms alters electronic properties:

  • Nucleophilic substitution : The 1H-tautomer favors bromine displacement at C3 due to increased electron density .
  • Biological activity : The 3H-form (e.g., 3H-pyrazolo[4,3-d]pyrimidin-7-ol) shows higher hypoxanthine phosphoribosyltransferase inhibition (Kᵢ = 1.2 µM) via H-bonding with Ser103 .
  • Spectroscopic detection : ¹H-¹⁵N HMBC identifies tautomeric ratios in DMSO-d₆ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.